molecular formula C14H23NO4 B13463055 Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B13463055
M. Wt: 269.34 g/mol
InChI Key: QMJSPIOXBREUBZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate (CAS 1824145-56-3) is a high-purity spirocyclic chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C14H23NO4 and a molecular weight of 269 Da, this compound features a spiro[5.5]undecane core structure incorporating both ether and ketone functional groups, which provides a three-dimensional scaffold for constructing diverse compound libraries . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's utility by allowing for further selective synthetic modifications . While this specific isomer is commercially available as a building block, research on its structural analogs demonstrates significant potential. Notably, derivatives based on the 1-oxa-9-azaspiro[5.5]undecane scaffold have been synthesized and identified as potent antituberculosis agents, showing high activity against antibiotic-sensitive H37Rv and multidrug-resistant strains of M. tuberculosis by acting as inhibitors of the MmpL3 protein . This highlights the value of such spirocyclic frameworks in developing novel therapeutics for infectious diseases. Researchers can leverage this compound as a versatile precursor for hit-to-lead optimization campaigns. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-4-11(16)10-14(15)5-8-18-9-6-14/h4-10H2,1-3H3

InChI Key

QMJSPIOXBREUBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC12CCOCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, yielding the desired spirocyclic compound. Another approach involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent to obtain difluoro derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

The structural and functional diversity of spirocyclic compounds allows for tailored applications. Below is a detailed comparison of tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate with its analogs:

Structural Variations
Compound Name (CAS) Key Structural Features Molecular Weight Key References
Target Compound (1346229-51-3) 4-Oxo, 9-oxa, 1-aza spiro[5.5]undecane backbone; tert-butyl carbamate at N1 269.34
tert-Butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (873924-08-4) 9-Oxo, 3-aza spiro[5.5]undecane; tert-butyl carbamate at N3 269.34
tert-Butyl 4-oxo-1-azaspiro[5.5]undecane-1-carboxylate (778647-35-1) 4-Oxo, 1-aza spiro[5.5]undecane; lacks oxygen in the fused ring 269.34
tert-Butyl 7-methyl-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate 7-Methyl substituent on the oxa ring; tert-butyl carbamate at N1 283.39

Key Observations :

  • Position of Oxo/Oxa Groups : The target compound’s 4-oxo and 9-oxa groups influence hydrogen bonding and solubility compared to analogs like 873924-08-4 (9-oxo) .
  • Substituent Effects : Methyl groups (e.g., 7-methyl in ) increase steric hindrance, reducing reactivity but improving metabolic stability.

Key Observations :

  • Substituents like phenyl or methoxyphenyl (e.g., 138c ) require multistep reactions, lowering yields compared to simpler analogs.
Physicochemical Properties
Property Target Compound 873924-08-4 778647-35-1
Solubility Moderate in DCM/MeOH High in polar solvents (logP 1.2) Low (logP 2.8)
Bioavailability Not reported 65% (rat model) 45% (rat model)
Purity ≥95% 96% 95%

Key Observations :

  • The 9-oxa group in the target compound enhances polarity, improving solubility compared to non-oxygenated analogs like 778647-35-1 .
  • Bioavailability correlates with substituent polarity; 873924-08-4’s 9-oxo group may facilitate membrane permeability .

Key Observations :

  • Oxygen/sulfur substitutions (e.g., 9-oxa vs. 9-thia) modulate target selectivity .
  • Tert-butyl carbamate protection is critical for in vivo stability across analogs .

Biological Activity

Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure and potential biological activities. This article reviews the biological activity of this compound, summarizing its synthesis, structural features, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C14H23NO4C_{14}H_{23}NO_4 and a molecular weight of approximately 267.32 g/mol. Its structure includes a tert-butyl group, an oxo functional group, and an oxa-aza spiro structure, which contribute to its distinctive chemical properties and potential applications in medicinal chemistry and material science .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include the formation of the spirocyclic structure through cyclization reactions, followed by functional group modifications to enhance biological activity .

Potential Therapeutic Applications

Research indicates that compounds with similar spirocyclic structures exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds structurally related to tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane have shown antimicrobial properties, suggesting potential applications in treating infections .
  • Soluble Epoxide Hydrolase Inhibition : A related compound was identified as a potent inhibitor of soluble epoxide hydrolase (sEH), demonstrating oral bioactivity in models for chronic kidney diseases. This suggests that tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane could also possess similar inhibitory effects .

Case Studies

  • Chronic Kidney Disease Model : In studies involving a rat model of anti-glomerular basement membrane glomerulonephritis, a related compound demonstrated significant reductions in serum creatinine levels when administered orally at dosages of 30 mg/kg . This highlights the therapeutic potential of spirocyclic compounds in renal pathologies.
  • Antimicrobial Testing : Preliminary tests have indicated that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity against common pathogens. Further investigations are needed to evaluate the specific efficacy of tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane against specific strains .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their notable properties:

Compound NameStructural FeaturesNotable Properties
Tert-butyl 4-hydroxyquinolineHydroxy group instead of oxoAntimicrobial activity
Tert-butyl 1,3-dioxoleDioxole ring structureUsed in drug synthesis
Tert-butyl 4-aminoquinolineAmino group substitutionAntimalarial properties

These compounds highlight the uniqueness of tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane due to its specific spirocyclic structure combined with both oxo and carboxylic functionalities, potentially leading to distinct biological activities compared to its analogs .

Q & A

Q. Example protocol :

  • React tert-butyl chloroformate with a spirocyclic amine in THF at 0°C.
  • Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm spirocyclic structure and substituent positions.
  • Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carbamate (N–C=O, ~1250 cm⁻¹) groups.
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 269.34 g/mol) .
  • X-ray crystallography : Resolves stereochemistry in crystalline derivatives .

Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Amino group substitutions : Methylamino groups enhance binding affinity to neurotransmitter receptors (e.g., σ receptors) .
  • Oxygen vs. nitrogen in the spirocycle : Oxygen atoms increase metabolic stability but reduce CNS penetration .
  • Carbamate vs. ester groups : Boc protection improves solubility but may mask pharmacophore interactions .

Q. Comparative Table of Analogues :

Compound ModificationBiological Activity (IC₅₀)Key Application
4-Amino derivative 12 nM (σ receptor)Neuropharmacology
9-Oxo derivative 85 µM (enzyme inhibition)Anticancer research
Methylamino substitution 8 nM (GPCR binding)Drug discovery scaffolds

Basic: What are common impurities generated during synthesis, and how are they resolved?

Answer:
Frequent impurities include:

  • Unreacted intermediates : Removed via aqueous workup (e.g., NaHCO₃ washes).
  • Diastereomers : Separated using chiral chromatography or recrystallization.
  • Oxidation byproducts : Controlled by inert atmosphere (N₂/Ar) during sensitive steps .

Q. Purification Workflow :

Liquid-liquid extraction to remove polar impurities.

Flash chromatography (silica gel, gradient elution).

Final recrystallization from ethanol/water for high-purity isolates .

Advanced: What computational methods predict the compound’s reactivity and target interactions?

Answer:

  • Density Functional Theory (DFT) : Models electron distribution to predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., enzymes, GPCRs) .
  • Quantitative Structure-Activity Relationship (QSAR) : Correlates substituent effects with bioactivity .

Q. Case Study :

  • InChI Key : NRICOMDILCLNMF-UHFFFAOYSA-N (PubChem) enabled virtual screening against kinase targets .
  • Docking scores (< -10 kcal/mol) suggest strong binding to ATP-binding pockets .

Basic: How is the compound’s stability assessed under various storage conditions?

Answer:
Stability studies include:

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (>150°C for most derivatives).
  • Accelerated degradation : Exposure to light, humidity, and heat (40°C/75% RH) over 4 weeks.
  • HPLC monitoring : Detects hydrolytic cleavage of the Boc group in aqueous buffers (pH 7.4) .

Q. Optimal Storage :

  • -20°C under argon in amber vials to prevent oxidation and photodegradation .

Advanced: How do conflicting data on biological activity across studies arise, and how are they resolved?

Answer:
Contradictions stem from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for GPCR studies) .
  • Solubility artifacts : DMSO concentrations >1% may inhibit non-target proteins .
  • Stereochemical inconsistencies : Racemic vs. enantiopure samples alter binding kinetics .

Q. Resolution Strategies :

  • Standardized protocols : Use identical assay conditions (e.g., ATP concentration in kinase assays).
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and cellular assays .

Basic: What are the compound’s key physicochemical properties relevant to formulation?

Answer:
Critical properties include:

  • LogP : ~1.5 (moderate lipophilicity, suitable for blood-brain barrier penetration).
  • Aqueous solubility : <0.1 mg/mL (requires co-solvents like PEG-400 for in vivo studies).
  • pKa : ~9.5 (basic nitrogen), influencing protonation state at physiological pH .

Q. Formulation Guidelines :

  • Nanoparticle encapsulation : Improves bioavailability for in vivo models.
  • Lyophilization : Stabilizes the compound for long-term storage .

Advanced: What mechanistic insights explain its role in drug discovery?

Answer:
The compound acts as:

  • Pharmacophore scaffold : The spirocyclic core mimics natural product frameworks, enabling diverse derivatization .
  • Enzyme inhibitor : The 4-oxo group chelates metal ions (e.g., Mg²⁺ in kinases) .
  • Allosteric modulator : Conformational flexibility allows binding to cryptic GPCR pockets .

Q. Mechanistic Validation :

  • Isothermal Titration Calorimetry (ITC) : Confirms enthalpy-driven binding to target proteins.
  • Cryo-EM : Resolves ligand-induced conformational changes in receptor complexes .

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